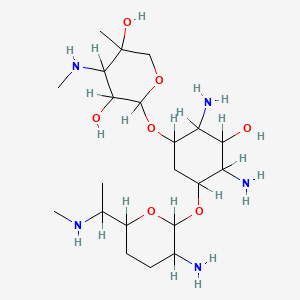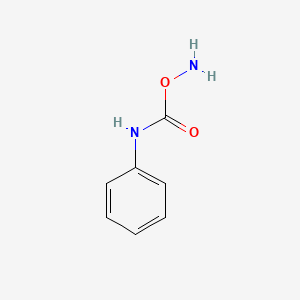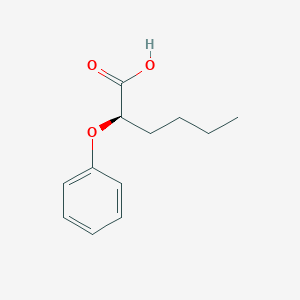
(2R)-2-Phenoxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Phenoxyhexanoic acid is an organic compound characterized by the presence of a phenoxy group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Phenoxyhexanoic acid typically involves the reaction of phenol with hexanoic acid derivatives under specific conditionsThe reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for the precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Phenoxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Scientific Research Applications
(2R)-2-Phenoxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Phenoxyhexanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction mechanisms and metabolic processes that are influenced by the presence of the phenoxy group .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Phenoxyhexanoic acid: The enantiomer of (2R)-2-Phenoxyhexanoic acid, differing in the spatial arrangement of atoms.
Phenoxyacetic acid: A structurally similar compound with a shorter carbon chain.
Phenoxypropanoic acid: Another similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Properties
CAS No. |
60210-85-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2R)-2-phenoxyhexanoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-9-11(12(13)14)15-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,13,14)/t11-/m1/s1 |
InChI Key |
FZEQPRGPLDVEOE-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)O)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C(=O)O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


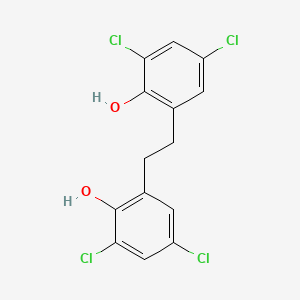
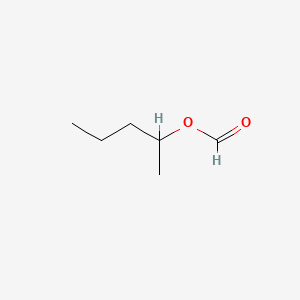
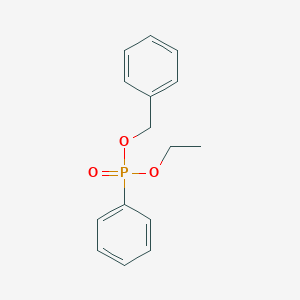

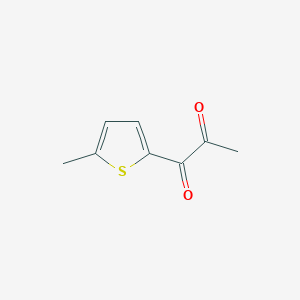
methanimine N-oxide](/img/structure/B14617033.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)
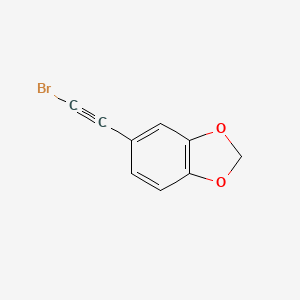
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)
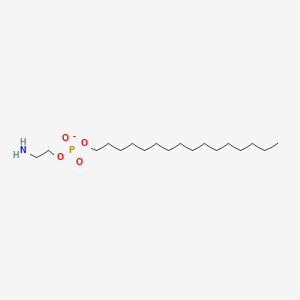
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
